![molecular formula C15H11BrF3N5O3S2 B3012731 4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide CAS No. 956961-83-4](/img/structure/B3012731.png)

4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

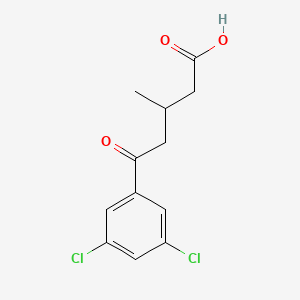

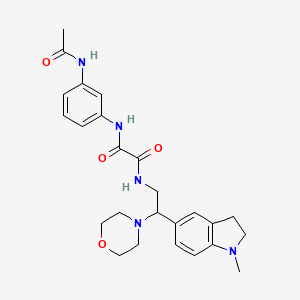

The compound "4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide" is a complex molecule that appears to be a derivative of benzenesulfonamide with additional substituents that include a bromine atom, a trifluoromethyl group, and a pyrazolyl-thiazole moiety. This structure suggests that the compound could have potential biological activity, possibly as an inhibitor of certain enzymes or receptors, given the common use of sulfonamides in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonamide derivatives is described in the provided papers. For instance, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Although the exact synthesis of the compound is not detailed, the methods used in these papers could potentially be adapted for its synthesis. The key steps likely involve the formation of the pyrazolyl-thiazole core followed by the introduction of the bromine atom and the benzenesulfonohydrazide group.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure of similar compounds, such as those containing the pyrazolyl-thiazole core, suggests that the compound would exhibit a planar geometry around the thiazole and pyrazole rings, which could be important for its interaction with biological targets . The presence of the bromine atom and the trifluoromethyl group would add significant molecular weight and could influence the compound's lipophilicity, potentially affecting its ability to cross cell membranes.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of the specific compound . However, sulfonamide derivatives like those mentioned in the first paper are known to undergo various chemical reactions, including interactions with enzymes such as carbonic anhydrase . The reactivity of the bromine atom also suggests that the compound could participate in further chemical transformations, potentially leading to the formation of new bonds or the substitution of the bromine with other groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, based on the properties of similar sulfonamide compounds, it can be inferred that the compound would have a relatively high molecular weight and might exhibit moderate to low solubility in water due to the presence of hydrophobic groups such as the trifluoromethyl group . The compound's stability, melting point, and other physical properties would depend on the precise arrangement of its atoms and the intermolecular forces at play.

科学的研究の応用

Potential Therapeutic Agent Development

Research into derivatives of celecoxib, which include compounds structurally related to 4-bromo-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide, has revealed promising results. Notably, a specific compound, identified as N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, demonstrated potential as a therapeutic agent. This compound exhibited anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. Furthermore, it showed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into a therapeutic agent (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Anti-Proliferative Activities

Another study synthesized novel benzenesulfonamide derivatives, which included structures related to this compound. These compounds were found to have significant anti-inflammatory activity in vivo, with some showing even greater efficacy than the reference drug celecoxib. Additionally, minimal or no ulcerogenic effects were observed (G. Mustafa et al., 2016).

Photodynamic Therapy for Cancer Treatment

A novel zinc phthalocyanine substituted with a derivative related to this compound was synthesized and characterized. It displayed excellent properties as a photosensitizer, with high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (M. Pişkin et al., 2020).

Analgesic and Anti-Hyperalgesic Properties

A study on the synthesis of various 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides, structurally similar to this compound, demonstrated their anti-hyperalgesic action. Compounds in this series also exhibited anti-edematogenic effects without causing locomotive disorders in animal models, comparable to Celecoxib in an arthritic pain model (M. M. Lobo et al., 2015).

Safety and Hazards

将来の方向性

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may involve interactions with its targets that lead to changes in cellular processes . For instance, the compound might inhibit or activate its target, altering the target’s normal function.

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural features, it might influence pathways involving similar compounds .

Pharmacokinetics

Based on its structure, it’s reasonable to hypothesize that it might be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might denature the compound, reducing its efficacy. Interactions with other compounds might enhance or inhibit its action .

生化学分析

Biochemical Properties

It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be covalent or non-covalent, and they may influence the function of these biomolecules .

Cellular Effects

It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies should focus on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Future studies should focus on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies should focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

N'-(4-bromophenyl)sulfonyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrF3N5O3S2/c1-8-6-12(15(17,18)19)24(22-8)14-20-11(7-28-14)13(25)21-23-29(26,27)10-4-2-9(16)3-5-10/h2-7,23H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBZWWAELZOXEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrF3N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)

![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)